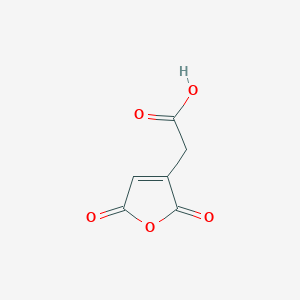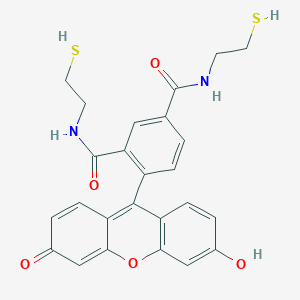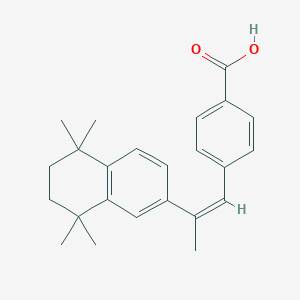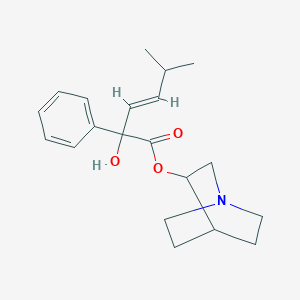
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mandelic acid, alpha-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester, (Z)-, also known as MQM, is a chiral muscarinic receptor agonist. It is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. MQM is known to have high affinity and selectivity for the M1 and M4 subtypes of muscarinic receptors, which are important targets for the treatment of various neurological disorders.
作用機序
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - acts as a selective agonist of muscarinic receptors, specifically the M1 and M4 subtypes. These receptors are involved in the regulation of various physiological processes, including cognitive function, motor control, and sensory processing. The activation of these receptors by MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - leads to the modulation of neurotransmitter release, ultimately resulting in the observed pharmacological effects.
生化学的および生理学的効果
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the observed pharmacological effects of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in lab experiments is its high affinity and selectivity for muscarinic receptors. This allows for the precise modulation of specific receptor subtypes, which is important for understanding the underlying mechanisms of various neurological disorders. However, one limitation of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. One area of interest is the development of novel therapeutics based on the pharmacological properties of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. Another area of interest is the elucidation of the underlying mechanisms of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -'s effects on neurotransmitter release and gene expression. Additionally, the use of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
合成法
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is synthesized through a multi-step process involving the reaction of mandelic acid with 3-methyl-1-butene, followed by the addition of quinuclidine and subsequent purification steps. The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce motor symptoms in animal models of Parkinson's disease.
特性
CAS番号 |
101711-05-1 |
|---|---|
製品名 |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate |
InChI |
InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+ |
InChIキー |
LFEGCLWKAFYJIE-DHZHZOJOSA-N |
異性体SMILES |
CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
正規SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
同義語 |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



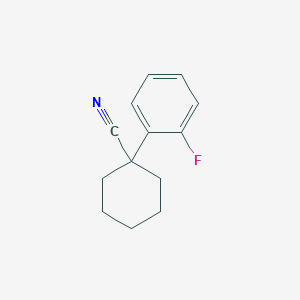
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
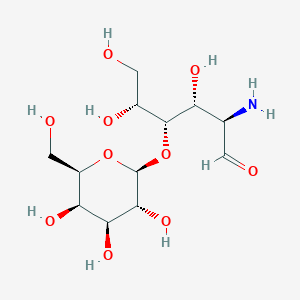
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


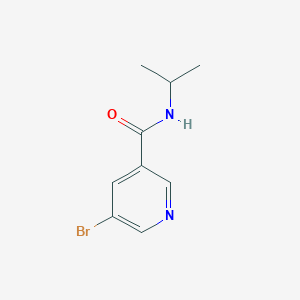
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
